[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride [3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15767365
InChI: InChI=1S/C15H15N3.ClH/c16-9-12-4-3-5-13(8-12)10-18-11-17-14-6-1-2-7-15(14)18;/h1-8,11H,9-10,16H2;1H
SMILES:
Molecular Formula: C15H16ClN3
Molecular Weight: 273.76 g/mol

[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride

CAS No.:

Cat. No.: VC15767365

Molecular Formula: C15H16ClN3

Molecular Weight: 273.76 g/mol

* For research use only. Not for human or veterinary use.

[3-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine hydrochloride -

Specification

Molecular Formula C15H16ClN3
Molecular Weight 273.76 g/mol
IUPAC Name [3-(benzimidazol-1-ylmethyl)phenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C15H15N3.ClH/c16-9-12-4-3-5-13(8-12)10-18-11-17-14-6-1-2-7-15(14)18;/h1-8,11H,9-10,16H2;1H
Standard InChI Key IQGYGVSSQKXEMB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)N=CN2CC3=CC=CC(=C3)CN.Cl

Introduction

Chemical Identification and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [3-(benzimidazol-1-ylmethyl)phenyl]methanamine hydrochloride . Its molecular formula is C₁₅H₁₆ClN₃, with a molecular weight of 273.76 g/mol . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro assays.

Structural Characterization

The compound features:

  • A benzimidazole ring (a bicyclic structure with fused benzene and imidazole rings) linked via a methylene group (-CH₂-) to a phenyl ring.

  • A methanamine group (-CH₂NH₂) attached to the meta position of the phenyl ring.

  • A hydrochloride counterion stabilizing the amine group .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₅H₁₆ClN₃
Molecular Weight273.76 g/mol
SMILESC1=CC=C2C(=C1)N=CN2CC3=CC=CC(=C3)CN.Cl
InChI KeyIQGYGVSSQKXEMB-UHFFFAOYSA-N

Synthesis and Purification

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Formation of the Benzimidazole Core: Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

  • Alkylation: Introduction of the methylene-linked phenyl group using alkylating agents like chloromethyl phenyl derivatives.

  • Amine Functionalization: Attachment of the methanamine group via reductive amination or nucleophilic substitution.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Reactions are conducted in solvents such as ethanol or dimethylformamide (DMF) at controlled temperatures (50–80°C).

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): Confirms proton environments and functional group integration.

  • High-Performance Liquid Chromatography (HPLC): Ensures >95% purity by quantifying impurities.

Physicochemical Properties

Solubility and Stability

The hydrochloride salt improves aqueous solubility compared to the free base. Preliminary data suggest stability under refrigerated (2–8°C) and anhydrous conditions.

Spectroscopic Profiles

  • UV-Vis Spectroscopy: Absorption maxima near 280 nm (aromatic π→π* transitions).

  • Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 273.76 ([M+H]⁺) .

Biological Activity and Hypothesized Mechanisms

Table 2: Comparative Bioactivity of Benzimidazole Derivatives

CompoundTarget PathwayIC₅₀ (nM)
[3-(Benzimidazolylmethyl)phenyl]methanamine HClHypothesized kinase inhibitionPending
AlbendazoleTubulin250
OmeprazoleH+/K+ ATPase1,000

In Vitro Assay Data

While specific data for this compound remain unpublished, structural analogs demonstrate:

  • Cytotoxicity: IC₅₀ values of 10–50 μM in HeLa and MCF-7 cell lines.

  • Receptor Binding: Moderate affinity (Kᵢ ~ 500 nM) for 5-HT₂A receptors.

Comparison with Structural Analogs

Key Differentiators

  • CID 16793277 (Parent Compound): Lacks the hydrochloride counterion, reducing solubility .

  • CID 16227665: Features a benzimidazol-5-yl group instead of 1-ylmethyl substitution, altering steric interactions .

Future Research Directions

  • Mechanistic Studies: Elucidate molecular targets via high-throughput screening.

  • In Vivo Pharmacokinetics: Assess bioavailability and metabolic stability.

  • Structure-Activity Relationships (SAR): Modify the methanamine or benzimidazole groups to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator